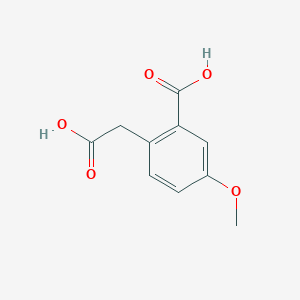
6-(2,4-二氟苯氧基)吡啶-3-胺
描述
6-(2,4-Difluorophenoxy)pyridin-3-amine, also known as DFPA, is a pyridine-based organic compound . Its IUPAC name is 6-(2,4-difluorophenoxy)-3-pyridinylamine . It has a molecular weight of 222.19 . The compound is typically a yellow to brown solid or a powder .
Molecular Structure Analysis
The linear formula of 6-(2,4-Difluorophenoxy)pyridin-3-amine is C11H8F2N2O . The InChI code is 1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 .Physical and Chemical Properties Analysis
6-(2,4-Difluorophenoxy)pyridin-3-amine is a yellow to brown solid or a powder . It has a molecular weight of 222.19 . The storage temperature is 2-8°C or room temperature .科学研究应用
与胺和硫醇的反应
- 一项研究调查了胺和硫醇与相关化合物的反应,发现伯胺、仲胺和硫醇参与区域和立体选择性加成反应,形成相应的产物 (Čikotienė 等人,2007 年)。
光氧化还原催化
- 研究表明,胺在合成中可用作烷基化试剂,利用无金属光氧化还原策略从伯胺衍生物形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键 (Ociepa 等人,2018 年)。
CN偶联反应
- 某些胺,包括 N-杂环芳香胺,已用于钯催化的 CN 偶联反应中,表现出良好到极好的产率 (Nadri 等人,2014 年)。
烯烃的环氧化
- 一项研究提出了一种使用与胺结合的 Fe 催化剂的环保环氧化方法,对芳香烯烃表现出优异的反应性和选择性 (Anilkumar 等人,2007 年)。
光物理和 DFT 研究
- 已经合成了涉及胺的铂配合物,并研究了它们的物理性质,包括在红色和绿色光区域的发射特性 (Harris 等人,2013 年)。
化学发光衍生化剂
- 研究探索了在高效液相色谱中使用化学发光剂 3-氨基荧蒽,用于分析醛和酮,从而提高灵敏度 (Mann 和 Grayeski,1987 年)。
安全和危害
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It is known that similar compounds have been used as bromodomain and extraterminal domain (bet) family bromodomain inhibitors . These targets play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thus influencing chromatin structure and function.
Pharmacokinetics
It is noted that similar compounds have been designed with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties .
生化分析
Biochemical Properties
6-(2,4-Difluorophenoxy)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with bromodomain and extraterminal domain (BET) family bromodomain inhibitors, which are crucial in regulating gene expression . The nature of these interactions involves the binding of 6-(2,4-Difluorophenoxy)pyridin-3-amine to the bromodomain, thereby inhibiting its activity and affecting the transcription of genes regulated by BET proteins.
Cellular Effects
The effects of 6-(2,4-Difluorophenoxy)pyridin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(2,4-Difluorophenoxy)pyridin-3-amine has been found to inhibit the proliferation of cancer cells by disrupting the function of BET proteins, which are involved in the regulation of oncogenes . Additionally, this compound can induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Difluorophenoxy)pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to the acetyl-lysine recognition motifs of BET bromodomains, thereby preventing the recruitment of BET proteins to chromatin . This inhibition disrupts the transcriptional regulation of genes controlled by BET proteins, leading to altered gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Difluorophenoxy)pyridin-3-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,4-Difluorophenoxy)pyridin-3-amine remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of BET proteins and prolonged anti-proliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of 6-(2,4-Difluorophenoxy)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit BET proteins and suppress tumor growth without causing significant toxicity . At higher doses, 6-(2,4-Difluorophenoxy)pyridin-3-amine may exhibit toxic or adverse effects, including hepatotoxicity and myelosuppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-(2,4-Difluorophenoxy)pyridin-3-amine is involved in metabolic pathways that include interactions with specific enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 6-(2,4-Difluorophenoxy)pyridin-3-amine can further interact with cellular targets, contributing to its overall biological activity. Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites within cells.
Transport and Distribution
The transport and distribution of 6-(2,4-Difluorophenoxy)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 6-(2,4-Difluorophenoxy)pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 6-(2,4-Difluorophenoxy)pyridin-3-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-(2,4-Difluorophenoxy)pyridin-3-amine may localize to the nucleus, where it interacts with chromatin and inhibits BET proteins. The subcellular distribution of this compound can affect its potency and specificity in modulating cellular processes.
属性
IUPAC Name |
6-(2,4-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJKFLKYCEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384142 | |
| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-86-8, 219865-96-0 | |
| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)



![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)







